7-Bromo-2,4-dichloroquinoline: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Regioselective Functionalization
7-Bromo-2,4-dichloroquinoline: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Regioselective Functionalization
Executive Summary
In the realm of modern drug discovery and advanced materials science, highly functionalized heterocyclic scaffolds serve as the architectural foundation for complex molecular design. 7-Bromo-2,4-dichloroquinoline (CAS: 406205-10-5) is a premier multihalogenated building block[1]. Featuring three distinct halogenated sites—a kinetically active C2-chloride, a thermodynamically accessible C4-chloride, and a cross-coupling-ready C7-bromide—this molecule offers unparalleled orthogonal reactivity.
This whitepaper provides an in-depth technical analysis of 7-bromo-2,4-dichloroquinoline, detailing its physicochemical properties, de novo synthesis mechanisms, and field-proven protocols for regioselective functionalization. These methodologies are particularly critical for the development of targeted therapeutics, including next-generation KRAS G12D inhibitors[2].
Physicochemical Properties
Understanding the baseline quantitative data of 7-bromo-2,4-dichloroquinoline is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The following table summarizes its core properties[3],[1].
| Property | Value |
| Chemical Name | 7-Bromo-2,4-dichloroquinoline |
| CAS Registry Number | 406205-10-5 |
| Molecular Formula | C9H4BrCl2N |
| Molecular Weight | 276.94 g/mol |
| Monoisotopic Mass | 274.8904 Da |
| Predicted XLogP | 4.5 |
| SMILES String | C1=CC2=C(C=C1Br)N=C(C=C2Cl)Cl |
De Novo Synthesis Pathways
The synthesis of the 2,4-dichloroquinoline core relies on a robust two-step sequence: a thermal cyclocondensation followed by an aggressive electrophilic chlorination[4].
Fig 1. Two-step de novo synthesis workflow for 7-bromo-2,4-dichloroquinoline.
Protocol 1: Synthesis of 7-Bromo-2,4-dichloroquinoline
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Causality & Mechanism: The initial cyclocondensation of 3-bromoaniline with diethyl malonate requires high thermal energy to drive the amidation and subsequent Friedel-Crafts-type ring closure. In the second step, Phosphorus Oxychloride (POCl₃) is utilized because it acts dually as a dehydrating agent to aromatize the ring and as a chlorinating agent. It converts the tautomeric hydroxyl groups at C2 and C4 into highly reactive phosphorodichloridate leaving groups before substituting them with chloride ions[5].
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Step-by-Step Methodology:
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Cyclization: Combine 3-bromoaniline (1.0 eq) and diethyl malonate (1.2 eq). Heat the neat mixture to 200°C for 4 hours, actively distilling off the ethanol byproduct to drive the equilibrium toward the 7-bromo-2,4-dihydroxyquinoline intermediate.
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Isolation: Cool the reaction to room temperature. Triturate the resulting solid with diethyl ether and collect via vacuum filtration.
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Chlorination: Suspend the intermediate in neat POCl₃ (10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) to generate a highly electrophilic Vilsmeier-Haack complex, which significantly accelerates the chlorination of the electron-poor core. Reflux at 105°C for 12–16 hours[5].
-
Quenching: Carefully pour the cooled reaction mixture over crushed ice to safely hydrolyze the excess POCl₃. Extract with dichloromethane.
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-
Self-Validating System (Validation Checkpoint): This protocol is self-validating via Thin-Layer Chromatography (TLC) and FTIR. The transition from the highly polar, hydrogen-bonding dihydroxy intermediate to the lipophilic dichloro product results in a dramatic Rf shift (from baseline to Rf ~0.7 in 4:1 Hexanes:EtOAc). FTIR will confirm success via the complete disappearance of the broad O-H/N-H stretching band at 3200–3400 cm⁻¹.
Regioselective Reactivity & Functionalization
The true value of 7-bromo-2,4-dichloroquinoline lies in the orthogonal reactivity of its three halogens. Navigating this reactivity requires a deep understanding of kinetic versus thermodynamic control, as well as transition-metal ligand sterics.
Fig 2. Regioselective functionalization logic tree for multihalogenated quinolines.
Protocol 2: Regioselective C2-Nucleophilic Aromatic Substitution (SNAr)
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Causality & Mechanism: In SNAr reactions, the C2 position is kinetically favored over the C4 position. This is driven by the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which effectively stabilizes the transient Meisenheimer complex intermediate at C2.
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Step-by-Step Methodology:
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Setup: Dissolve 7-bromo-2,4-dichloroquinoline (1.0 eq) in anhydrous DMF.
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Reagent Addition: Add a secondary amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic site.
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Incubation: Stir at room temperature (20–25°C) for 2 hours. Crucial: Elevated temperatures must be avoided to prevent thermodynamic equilibration and competitive substitution at the C4 position.
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Self-Validating System (Validation Checkpoint): Analyze the crude product via ¹H NMR. The C3 proton of the quinoline ring will exhibit a significant upfield shift (shielding) compared to the starting material. This shift is caused by the electron-donating resonance effect of the newly installed C2-amine, definitively confirming C2-regioselectivity.
Protocol 3: Ligand-Controlled C4-Selective Suzuki-Miyaura Cross-Coupling
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Causality & Mechanism: Standard phosphine ligands (e.g., PPh₃) conventionally favor oxidative addition at the C2-Cl bond due to nitrogen-directed pre-coordination, which lowers the activation energy for insertion. To invert this innate bias and target the C4-Cl bond, bulky N-heterocyclic carbene (NHC) ligands (such as IPr) are employed. The massive steric bulk of the NHC ligand clashes with the C2 position, forcing the palladium center to undergo oxidative addition at the less sterically hindered C4 position[6].
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Step-by-Step Methodology:
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Catalyst Preparation: In an inert glovebox environment, combine Pd(OAc)₂ (5 mol%) and IPr·HCl (10 mol%) in anhydrous 1,4-dioxane.
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Reagent Addition: Add 7-bromo-2,4-dichloroquinoline (1.0 eq), the desired arylboronic acid (1.1 eq), and anhydrous K₃PO₄ (2.0 eq).
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Coupling: Seal the reaction vessel, remove it from the glovebox, and heat at 60°C for 16 hours.
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Self-Validating System (Validation Checkpoint): Conduct GC-MS analysis to confirm a mass shift corresponding to the addition of exactly one aryl group. To validate the regiochemistry, perform a 2D NOESY NMR experiment. A spatial correlation (cross-peak) between the incoming aryl protons and the C3/C5 protons of the quinoline core will mathematically prove that functionalization occurred exclusively at C4.
Applications in Advanced Drug Development
The ability to sequentially and selectively modify the C2, C4, and C7 positions makes 7-bromo-2,4-dichloroquinoline an invaluable asset in medicinal chemistry. A prominent contemporary application is its use as a core intermediate in the synthesis of KRAS G12D inhibitors[2]. In these complex synthetic pathways, the quinoline scaffold (often modified to include a 3-carbonitrile group) undergoes iterative cross-coupling and amination reactions. The C7-bromide is typically reserved for late-stage Suzuki couplings to install specific biaryl pharmacophores that interact with the switch-II pocket of the KRAS protein, while the C2 and C4 positions are functionalized to optimize pharmacokinetic properties and target affinity[2],[5].
References
- 7-bromo-2,4-dichloroquinoline (C9H4BrCl2N) - PubChemLite uni.lu
- 7-Bromo-2,4-dichloroquinoline | 406205-10-5 - Sigma-Aldrich sigmaaldrich.com
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging nih.gov (PMC)
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline nih.gov (PMC)
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems acs.org (The Journal of Organic Chemistry)
- google.
- (12) STANDARD PATENT APPLICATION (11) Application No.
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- 3. PubChemLite - 7-bromo-2,4-dichloroquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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